molecular formula C14H18O3 B1274584 3-Allyl-5-methoxy-4-propoxy-benzaldehyde CAS No. 876709-19-2

3-Allyl-5-methoxy-4-propoxy-benzaldehyde

Cat. No.: B1274584
CAS No.: 876709-19-2
M. Wt: 234.29 g/mol
InChI Key: FZBZSICHGJRTAK-UHFFFAOYSA-N
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Description

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with allyl, methoxy, and propoxy groups. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

The synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde typically involves the following steps:

Chemical Reactions Analysis

3-Allyl-5-methoxy-4-propoxy-benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Research involving this compound may contribute to the development of new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The allyl, methoxy, and propoxy groups may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Allyl-5-methoxy-4-propoxy-benzaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBZSICHGJRTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390012
Record name 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876709-19-2
Record name 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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